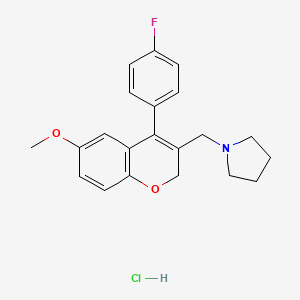

AX-024 hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO2.ClH/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23;/h4-9,12H,2-3,10-11,13-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBCIMPGYRVTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AX-024 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

AX-024 hydrochloride is a small molecule inhibitor that has garnered significant interest for its potential in treating T-cell-mediated autoimmune diseases. Initially lauded as a first-in-class inhibitor of the T-cell receptor (TCR)-Nck interaction, subsequent research has introduced a compelling counter-narrative, suggesting a more complex and potentially polypharmacological mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting the conflicting evidence, detailed experimental protocols from key studies, and a summary of its biological effects. The aim is to offer a balanced and in-depth resource for researchers and drug development professionals working on or interested in this compound.

Introduction

T-cell activation is a critical event in the adaptive immune response and, when dysregulated, can lead to a variety of autoimmune and inflammatory disorders. The T-cell receptor (TCR) signaling cascade is a complex process involving numerous protein-protein interactions. One such interaction, between the CD3ε subunit of the TCR complex and the non-catalytic region of tyrosine kinase (Nck) adaptor protein, was identified as a potential therapeutic target. This compound emerged as a promising candidate designed to disrupt this interaction.

This guide will delve into the two primary hypotheses regarding the mechanism of action of this compound, providing the experimental evidence that supports each.

The Competing Mechanisms of Action

Hypothesis 1: Inhibition of the TCR-Nck Interaction

The initial proposed mechanism of action for this compound is its function as a direct inhibitor of the interaction between the proline-rich sequence (PRS) of the TCR's CD3ε subunit and the SH3.1 domain of the adaptor protein Nck. This interaction is believed to be an early and critical step in amplifying the TCR signal upon antigen recognition.

According to this hypothesis, by binding to the SH3.1 domain of Nck, this compound prevents the recruitment of Nck to the TCR complex. This disruption is thought to attenuate downstream signaling events, including the phosphorylation of key signaling molecules like ZAP-70, ultimately leading to a reduction in T-cell activation, proliferation, and cytokine production.

Hypothesis 2: Nck-Independent Inhibition of T-Cell Proliferation

More recent studies have challenged the direct TCR-Nck interaction model. This alternative hypothesis posits that while this compound does inhibit T-cell proliferation, it does so through a mechanism that is independent of direct binding to the Nck1-SH3.1 domain. This suggests the existence of other, as-yet-unidentified molecular targets.

This counter-hypothesis is supported by biophysical studies, including Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), which failed to detect a direct interaction between this compound and the Nck1-SH3.1 domain. Furthermore, these studies observed that AX-024 did not significantly inhibit the phosphorylation of ZAP-70 at Tyr319, a key downstream event expected to be affected if the TCR-Nck interaction were blocked. An off-target screening panel also revealed that AX-024 can interact with other proteins, suggesting a potential for polypharmacology.

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal studies investigating the mechanism of action of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Stimulation | IC50 | Reference |

| T-Cell Proliferation | Human PBMCs | anti-CD3 | ~1 nM | Borroto et al., 2016 |

| T-Cell Proliferation | Murine CD8+ T-cells | OVA peptide | ~0.1 nM | Borroto et al., 2016 |

| Cytokine Release (IL-6, TNF-α, IFN-γ, IL-10, IL-17A) | Human PBMCs | anti-CD3 | ~10 nM | Borroto et al., 2016 |

Table 2: Biophysical Interaction Studies

| Method | Analyte 1 | Analyte 2 | Result | Reference |

| Surface Plasmon Resonance (SPR) | AX-024 | Nck1-SH3.1 | No direct binding detected | Richter et al., 2020 |

| Nuclear Magnetic Resonance (NMR) | AX-024 | Nck1-SH3.1 | No direct interaction observed | Richter et al., 2020 |

Detailed Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the studies of this compound.

T-Cell Proliferation Assay (as per Borroto et al., 2016)

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Labeling: PBMCs are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Cell Culture and Stimulation: CFSE-labeled PBMCs are cultured in 96-well plates pre-coated with an anti-CD3 antibody (e.g., OKT3) to stimulate T-cell activation.

-

Treatment: this compound is added to the cell cultures at various concentrations.

-

Incubation: The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Analysis: After incubation, the cells are harvested, and the CFSE fluorescence is analyzed by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation. The IC50 value is calculated from the dose-response curve.

Cytokine Release Assay (as per Borroto et al., 2016)

-

Cell Culture and Stimulation: Human PBMCs are cultured in 96-well plates and stimulated with a soluble anti-CD3 antibody.

-

Treatment: this compound is added to the cultures at different concentrations.

-

Incubation: The plates are incubated for 24-48 hours.

-

Supernatant Collection: The cell culture supernatants are collected after centrifugation.

-

Cytokine Measurement: The concentrations of various cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants are measured using a multiplex bead-based immunoassay (e.g., Luminex).

Surface Plasmon Resonance (SPR) (as per Richter et al., 2020)

-

Immobilization: Recombinant Nck1-SH3.1 domain is immobilized on a sensor chip.

-

Binding Analysis: A solution of this compound at various concentrations is passed over the sensor chip surface.

-

Detection: Changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte, are monitored in real-time. The resulting sensorgrams are analyzed to determine binding kinetics (association and dissociation rates) and affinity. In the study by Richter et al., no significant binding of AX-024 to the immobilized Nck1-SH3.1 was detected.

ZAP-70 Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment: Jurkat T-cells are cultured and pre-treated with this compound or a vehicle control for a specified time.

-

Stimulation: The cells are then stimulated with an anti-CD3 antibody for a short period (e.g., 2-5 minutes) to induce TCR signaling.

-

Cell Lysis: The cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Probing: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ZAP-70 (e.g., at Tyr319). Subsequently, the membrane is probed with a primary antibody for total ZAP-70 as a loading control.

-

Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate. The band intensities are quantified to determine the relative levels of ZAP-70 phosphorylation.

In Vivo Efficacy

Despite the debate surrounding its precise molecular mechanism, this compound has demonstrated efficacy in several preclinical animal models of autoimmune diseases.[1] In a mouse model of psoriasis, orally administered AX-024 reduced skin inflammation.[1] In a model of asthma, it attenuated airway inflammation.[1] Furthermore, in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, AX-024 prevented the development of neurological symptoms.[1]

Off-Target Profile

The study by Richter et al. (2020) included a screening of AX-024 against a panel of 50 common off-targets. While the complete list of targets and the full results are detailed in the supplementary materials of that publication, the findings indicated that this compound does exhibit binding to other proteins, supporting the hypothesis of polypharmacology. This highlights the importance of comprehensive off-target profiling in the development of small molecule inhibitors.

Conclusion and Future Directions

The mechanism of action of this compound remains an area of active investigation and debate. The initial, elegant hypothesis of direct TCR-Nck interaction inhibition has been challenged by compelling evidence suggesting an alternative, Nck-independent mechanism. While the compound's ability to inhibit T-cell proliferation and its in vivo efficacy in autoimmune models are well-documented, its precise molecular target(s) remain to be definitively identified.

For researchers and drug development professionals, this case study of this compound underscores several critical points:

-

The importance of rigorous biophysical and biochemical validation of a compound's proposed mechanism of action.

-

The potential for polypharmacology with small molecule inhibitors and the need for comprehensive off-target screening.

-

The value of phenotypic screening in identifying compounds with desirable biological effects, even when the precise mechanism is not fully elucidated.

Future research should focus on unbiased target identification studies to uncover the true molecular targets of this compound. This knowledge will be crucial for optimizing its therapeutic potential and for the rational design of next-generation immunomodulatory drugs. The conflicting findings also highlight the complexity of TCR signaling and the ongoing need for innovative approaches to dissect these intricate pathways.

References

An In-depth Technical Guide on AX-024 Hydrochloride and the TCR-Nck Interaction: A Tale of a Disputed Mechanism

For researchers, scientists, and professionals in drug development, the quest for targeted immunomodulatory agents is a significant frontier. One such agent that has garnered attention is AX-024 hydrochloride, a small molecule initially lauded as a first-in-class inhibitor of the T-cell receptor (TCR)-Nck interaction. However, the scientific narrative surrounding its precise mechanism of action is one of debate and conflicting evidence. This technical guide provides a comprehensive overview of this compound, the critical TCR-Nck signaling pathway, and the ongoing scientific discourse regarding their interaction.

The T-Cell Receptor (TCR) and the Role of Nck in T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This binding event triggers a cascade of intracellular signaling events. The TCR complex includes the antigen-binding TCRαβ heterodimer and the invariant CD3 subunits (CD3γ, CD3δ, CD3ε, and CD3ζ). The cytoplasmic tail of the CD3ε subunit contains a proline-rich sequence (PRS) that serves as a docking site for the adapter protein Nck (non-catalytic region of tyrosine kinase).[1]

The interaction between the Nck SH3.1 domain and the CD3ε PRS is an early, phosphorylation-independent event believed to be crucial for the amplification of TCR signals.[1][2] Nck acts as a critical linker, recruiting other signaling proteins to the TCR complex and connecting it to the actin cytoskeleton, which is essential for the formation of the immunological synapse.[3] The cooperative binding of both Nck and the Src family kinase Lck to the CD3ε cytoplasmic tail is thought to orchestrate optimal TCR signaling, leading to the recruitment and phosphorylation of ZAP70 (ζ-chain-associated protein kinase of 70 kDa), a key step in the downstream signaling cascade.[1][4]

Below is a diagram illustrating the proposed canonical TCR-Nck signaling pathway.

This compound: The Proposed Inhibitor of TCR-Nck Interaction

This compound emerged as a promising, orally available small molecule designed to selectively inhibit T-cell activation by targeting the TCR-Nck interaction.[5][6] The initial hypothesis was that AX-024 binds to the SH3.1 domain of Nck, thereby sterically hindering its association with the CD3ε subunit of the TCR.[6][7] This disruption was reported to potently suppress T-cell proliferation and the production of pro-inflammatory cytokines.[5]

The following table summarizes the key quantitative findings from studies that support the role of AX-024 as an inhibitor of TCR-mediated T-cell activation.

| Parameter | Value | Cell Type / Assay | Reference |

| IC50 (T-cell proliferation) | ~1 nM | TCR-triggered T-cell proliferation | [5][6] |

| IC50 (ZAP70 phosphorylation) | ~4 nM | Homogeneous time-resolved fluorescence (HTRF) | [7] |

| Cytokine Inhibition | Strong inhibition at 10 nM | Anti-CD3 stimulated human peripheral blood mononuclear cells | [5] |

| Inhibition of Nck Recruitment | Dose-dependent starting from 1 nM | Co-immunoprecipitation in OT1Tg T-cells | [5] |

| Relative Binding to GST-SH3.1 | ~60% at 1.16 µM | Label-free biosensing | [8] |

A key experiment supporting the mechanism of AX-024 involves co-immunoprecipitation to demonstrate the inhibition of Nck recruitment to the TCR complex.

Objective: To determine if AX-024 inhibits the interaction between Nck and the TCR complex upon T-cell stimulation.

Methodology:

-

Cell Culture and Stimulation: CD8+ T-cells from OT1 TCR transgenic mice are cultured. The cells are pre-incubated with varying concentrations of AX-024 or a vehicle control. T-cell stimulation is initiated by adding anti-CD3 antibodies.

-

Cell Lysis: Following stimulation, the cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysates are incubated with an antibody specific for a component of the TCR complex (e.g., anti-CD3ε) that is pre-coupled to protein A/G magnetic beads. This step pulls down the entire TCR complex and any associated proteins.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for Nck and a TCR subunit (as a loading control).

-

Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using a chemiluminescent substrate. A dose-dependent decrease in the amount of co-immunoprecipitated Nck in the presence of AX-024 would indicate inhibition of the TCR-Nck interaction.[5]

Below is a workflow diagram for this co-immunoprecipitation experiment.

The Scientific Controversy: Evidence Against a Direct TCR-Nck Interaction

Despite the initial promising reports, a 2020 study by Richter et al. published in the Journal of Biological Chemistry presented significant evidence challenging the proposed mechanism of action of AX-024.[2][9] This study, while confirming the anti-proliferative effects of AX-024 on T-cells, failed to establish a direct interaction between the molecule and the Nck1-SH3.1 domain.

The following table summarizes the key findings from the study by Richter et al. that contradict the direct binding hypothesis.

| Finding | Method | Result | Reference |

| Direct Binding to Nck1-SH3.1 | Surface Plasmon Resonance (SPR) | No detectable binding of AX-024 to immobilized Nck1-SH3.1. | [9] |

| Direct Binding to Nck1-SH3.1 | Nuclear Magnetic Resonance (NMR) | No significant chemical shift perturbations in Nck1-SH3.1 upon addition of AX-024. | [10] |

| ZAP70 Phosphorylation | Phosphoflow cytometry | No significant effect of AX-024 on ZAP70 phosphorylation upon weak TCR stimulation. | [2][9] |

| Off-Target Binding | Selectivity Panel Screen | AX-024 showed binding to several other proteins, suggesting a propensity for polypharmacology. | [9] |

SPR is a powerful biophysical technique for studying real-time, label-free molecular interactions. Its use in the Richter et al. study was pivotal ing the direct binding of AX-024 to Nck.

Objective: To quantitatively measure the binding affinity and kinetics of AX-024 to the Nck1-SH3.1 domain.

Methodology:

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and the purified Nck1-SH3.1 protein is covalently immobilized onto the sensor surface.

-

Analyte Injection: A solution containing AX-024 at various concentrations is flowed over the sensor surface. A control flow cell without immobilized protein is used to subtract non-specific binding and bulk refractive index changes.

-

Association Phase: During the injection, the binding of AX-024 to the immobilized Nck1-SH3.1 is monitored in real-time as an increase in the SPR signal (measured in response units, RU).

-

Dissociation Phase: After the injection, a running buffer is flowed over the surface, and the dissociation of AX-024 from Nck1-SH3.1 is monitored as a decrease in the SPR signal.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). In the case of the Richter et al. study, no significant change in the SPR signal was observed upon injection of AX-024, indicating a lack of detectable binding.[9]

An Alternative Hypothesis and the Path Forward

The contradictory findings have led to the hypothesis that AX-024 inhibits T-cell proliferation through a mechanism independent of the TCR-Nck interaction.[2][9] The off-target binding profile of AX-024 suggests that it may have other, yet unidentified, molecular targets within T-cells that are responsible for its immunomodulatory effects.[9]

The following diagram illustrates the logical progression of the scientific understanding of AX-024's mechanism of action.

Conclusion and Future Directions

The case of this compound and the TCR-Nck interaction serves as a compelling example of the rigorous and often non-linear process of drug mechanism elucidation. While the molecule demonstrates clear immunomodulatory activity, its precise mode of action remains an open question. The initial, elegant hypothesis of a direct inhibition of the TCR-Nck interaction has been significantly challenged by robust biophysical data.

For researchers and drug developers, this underscores the importance of employing a multi-faceted approach to target validation and mechanism of action studies. Future research should focus on unbiased target deconvolution studies, such as chemical proteomics or genetic screening, to identify the true molecular targets of AX-024 in T-cells. A deeper understanding of its polypharmacology will be crucial in determining its therapeutic potential and safety profile. The story of AX-024 is far from over, and its resolution will undoubtedly provide valuable insights into both T-cell biology and the principles of rational drug design.

References

- 1. mdpi.com [mdpi.com]

- 2. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nck adapter proteins: functional versatility in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperative Interaction of Nck and Lck Orchestrates Optimal TCR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]

AX-024 Hydrochloride: A Technical Whitepaper on a Controversial SH3 Domain-Targeting Molecule

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AX-024 hydrochloride is a small molecule that has garnered significant attention for its potent inhibition of T-cell proliferation, showing promise in preclinical models of autoimmune diseases. It was initially presented as a first-in-class inhibitor that physically binds to the first Src Homology 3 (SH3) domain of the adapter protein Nck1, thereby disrupting its critical interaction with the T-cell receptor (TCR) subunit CD3ε. However, this proposed mechanism of action has been contested by subsequent research, which failed to detect a direct interaction using multiple biophysical methods. This guide provides an in-depth review of the available data, the conflicting evidence, the experimental protocols used, and the current understanding of this compound, offering a comprehensive overview for researchers in the field.

Introduction: The Nck-TCR Interaction as a Therapeutic Target

Src Homology 3 (SH3) domains are highly conserved protein-protein interaction modules, typically about 60 amino acids long, that recognize and bind to proline-rich sequences (PRS) in other proteins[1]. This binding is fundamental to the assembly of signaling complexes and the propagation of cellular signals.

In T-cell activation, the T-cell receptor (TCR) complex plays a central role. Upon TCR engagement, the adapter protein Nck is recruited to the CD3ε subunit of the receptor. This interaction is mediated by the first SH3 domain of Nck (Nck1-SH3.1) binding to a specific PRS within CD3ε[2][3]. This binding event is believed to be crucial for amplifying the initial TCR signals, leading to downstream events like the phosphorylation of ZAP70, cytokine production, and ultimately, T-cell proliferation[2][3]. Disrupting this Nck/CD3ε interaction with a small molecule has been identified as a promising therapeutic strategy for modulating T-cell activity in autoimmune and inflammatory diseases[3][4].

The Proposed Mechanism of Action: Direct Nck1-SH3.1 Inhibition

AX-024 was initially reported as a potent, cell-permeable small molecule designed to inhibit the Nck1-SH3.1/CD3ε interaction[4][5]. The proposed mechanism involves AX-024 binding directly to the Nck1-SH3.1 domain, physically blocking its ability to engage with the proline-rich sequence on CD3ε. This action was reported to selectively inhibit TCR-triggered T-cell activation and the production of multiple pro-inflammatory cytokines[6][7].

Signaling Pathway (Proposed)

The diagram below illustrates the initially hypothesized mechanism where AX-024 directly interferes with the formation of the Nck-CD3ε signaling complex.

Caption: Proposed mechanism of AX-024 inhibiting the Nck1/CD3ε interaction.

Quantitative Data Supporting T-Cell Inhibition

The biological activity of AX-024 as a potent inhibitor of T-cell function is well-documented. The following table summarizes the key quantitative metrics reported in studies supporting its role as a TCR-signaling inhibitor.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (T-cell Proliferation) | ~1 nM | Human T-cells | [5][6] |

| Cytokine Inhibition | Strong inhibition at 10 nM | Human PBMCs | [6] |

| Affected Cytokines | IL-6, TNF-α, IFN-γ, IL-10, IL-17A | Human PBMCs | [6][7] |

Conflicting Evidence and the Scientific Debate

Despite the compelling biological data, a 2020 study by Richter et al. challenged the core assumption of the molecule's mechanism[2][3]. Using an array of biophysical techniques, the researchers were unable to detect a direct binding interaction between AX-024 and the Nck1-SH3.1 domain.

While they confirmed that AX-024 does inhibit T-cell proliferation under weak TCR stimulation, they concluded this effect was independent of the Nck1/CD3ε interaction[2]. They posit that AX-024 likely has other molecular targets within T-cells that are responsible for its observed effects[2][3].

Summary of Biophysical Binding Assay Results

The table below contrasts the binding outcomes from different studies.

| Assay Type | Target | Ligand | Result | Concentration Tested | Reference |

| Surface Plasmon Resonance (SPR) | Nck1-SH3.1 | AX-024 | No direct binding detected | Up to 100 µM | [2] |

| Nuclear Magnetic Resonance (NMR) | Nck1-SH3.1 | AX-024 | No interaction observed | Not specified (tested with substoichiometric concentrations) | [2][8] |

| Label-Free Biosensor | GST-SH3.1 | AX-024 | Effective binding observed | ~60% binding at 1.16 µM | [9] |

This discrepancy in the literature—particularly the conflicting results from different direct binding assays—highlights that the precise molecular mechanism of AX-024 remains an open and important question. The differences could arise from variations in experimental constructs (e.g., GST-tagged vs. untagged SH3.1 domain), buffer conditions, or the specific techniques employed.

Experimental Protocols

To provide a clear context for the conflicting data, this section details the methodologies for the key experiments cited.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol is a representative methodology for assessing the direct binding between an immobilized protein (Nck1-SH3.1) and an analyte (AX-024).

-

Immobilization:

-

A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Recombinant Nck1-SH3.1 domain is injected over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.

-

The surface is then deactivated with an injection of ethanolamine-HCl. A reference flow cell is prepared similarly but without the protein.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is flowed continuously over the sensor and reference surfaces.

-

This compound is prepared in a dilution series in the running buffer.

-

Each concentration of AX-024 is injected over the surfaces for a defined association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer is flowed (e.g., 300 seconds).

-

-

Data Processing:

-

The response from the reference flow cell is subtracted from the active cell to correct for bulk refractive index changes.

-

The resulting sensorgrams are analyzed. In the Richter et al. study, no significant change in the SPR signal was observed upon AX-024 injection, indicating a lack of binding[2].

-

Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: A typical experimental workflow for an SPR binding assay.

Protocol 2: T-Cell Proliferation Assay

This assay measures the inhibitory effect of AX-024 on T-cell division.

-

Cell Preparation:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

CD4+ T-cells are further purified from PBMCs using magnetic-activated cell sorting (MACS).

-

-

Assay Setup:

-

A 96-well plate is pre-coated with a low concentration of anti-CD3 antibody to provide a weak, Nck-dependent TCR stimulus.

-

Purified CD4+ T-cells are labeled with a proliferation-tracking dye (e.g., CFSE).

-

Cells are seeded into the coated wells in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Incubation and Analysis:

-

The plate is incubated for 3-5 days at 37°C in a 5% CO₂ atmosphere.

-

After incubation, cells are harvested and analyzed by flow cytometry.

-

Cell proliferation is measured by the dilution of the CFSE dye; as cells divide, the dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity.

-

The percentage of proliferated cells is calculated for each concentration of AX-024, and the IC₅₀ value is determined.

-

Conclusion and Future Outlook

This compound stands as a molecule of significant interest and complexity. It is a confirmed, potent inhibitor of T-cell proliferation with demonstrated efficacy in animal models of autoimmune disease[5][6]. However, its foundational mechanism of action, initially attributed to the direct inhibition of the Nck1-SH3.1 domain, is now a subject of scientific debate[2][3][8].

For researchers in drug development, the story of AX-024 serves as a critical case study. The conflicting biophysical data underscore the importance of using orthogonal methods to validate a compound's mechanism of action. While the molecule's therapeutic potential may be independent of its originally proposed target, a definitive understanding of its true molecular interactions is essential for its future development and for the design of next-generation inhibitors.

Future research should focus on:

-

Target Deconvolution: Employing unbiased chemical proteomics and other screening methods to identify the true binding partner(s) of AX-024 in T-cells.

-

Reconciling Binding Data: Directly comparing different SH3.1 protein constructs and assay conditions to understand the discrepancies in published binding results.

-

Structural Biology: Obtaining a co-crystal structure of AX-024 bound to its authentic target would provide definitive mechanistic insight.

Until its precise target is elucidated, AX-024 remains a valuable chemical probe for studying T-cell signaling, but its classification as a direct SH3 domain inhibitor should be approached with caution.

References

- 1. Protein - Wikipedia [en.wikipedia.org]

- 2. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

AX-024 Hydrochloride: A Technical Overview of its Cytokine Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024 hydrochloride is a potent, small-molecule immunomodulator that has garnered significant interest for its selective inhibition of T-cell receptor (TCR)-dependent T-cell activation. Initially identified as a first-in-class inhibitor of the interaction between the T-cell receptor and the non-catalytic region of tyrosine kinase (Nck) adaptor protein, its precise mechanism of action continues to be an area of active investigation. This technical guide provides a comprehensive overview of the cytokine inhibition profile of this compound, detailing its effects on T-cell activation, cytokine production, and the current understanding of its molecular mechanism. This document is intended to serve as a resource for researchers and professionals in the field of immunology and drug development.

Data Presentation: Quantitative Inhibition Profile

This compound demonstrates potent inhibition of T-cell activation and subsequent cytokine release. The following tables summarize the available quantitative data on its inhibitory activities.

Table 1: Inhibition of T-Cell Activation

| Parameter | Cell Type | Stimulation | IC50 Value | Reference |

| T-Cell Activation | Human T-cells | TCR-triggered | ~1 nM | |

| T-Cell Proliferation | Human CD4+ T-cells | Weak anti-CD3 | Inhibitory effect observed | |

| ZAP70 Phosphorylation | Human Jurkat T-cells | anti-CD3 antibody | ~4 nM |

Table 2: Inhibition of Cytokine Production

| Cytokine | Inhibition Status at 10 nM |

| Interleukin-6 (IL-6) | Strongly Inhibited |

| Tumor Necrosis Factor-α (TNF-α) | Strongly Inhibited |

| Interferon-γ (IFN-γ) | Strongly Inhibited |

| Interleukin-10 (IL-10) | Strongly Inhibited |

| Interleukin-17A (IL-17A) | Strongly Inhibited |

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a general method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution, a common technique to monitor cell division.

Objective: To determine the effect of this compound on T-cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody (clone CD28.2)

-

This compound

-

Flow cytometer

Procedure:

-

T-Cell Isolation: Isolate T-cells from human PBMCs using a negative selection method like RosetteSep™.

-

CFSE Staining:

-

Wash isolated T-cells with PBS.

-

Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold RPMI 1640 medium with 10% FBS.

-

Wash the cells twice with complete RPMI medium.

-

-

Cell Culture and Stimulation:

-

Resuspend CFSE-labeled T-cells in complete RPMI medium.

-

Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the T-cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

-

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a successive generation of cell division.

-

Cytokine Release Assay

This protocol describes a general method for measuring cytokine production from stimulated PBMCs.

Objective: To quantify the inhibitory effect of this compound on cytokine production.

Materials:

-

Human PBMCs

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Anti-CD3 antibody (clone OKT3)

-

This compound

-

ELISA or Cytometric Bead Array (CBA) kits for IL-6, TNF-α, IFN-γ, IL-10, and IL-17A

Procedure:

-

Cell Culture:

-

Isolate PBMCs from healthy human donors.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI medium.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the PBMCs with an optimal concentration of anti-CD3 antibody.

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

-

Cytokine Quantification:

-

Measure the concentration of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A in the supernatants using commercially available ELISA or CBA kits, following the manufacturer's instructions.

-

Signaling Pathways and Mechanism of Action

The primary proposed mechanism of action for this compound involves the disruption of the T-cell receptor (TCR) signaling cascade.

TCR-Nck Signaling Pathway

Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation and cytokine production. The adaptor protein Nck plays a role in this process by binding to the CD3ε subunit of the TCR complex. This interaction is thought to be important for the amplification of TCR signals.

Caption: Proposed TCR-Nck Signaling Pathway and Point of Inhibition by AX-024.

Controversy and Alternative Mechanisms

While initial studies suggested that AX-024 directly binds to the SH3.1 domain of Nck, thereby inhibiting its interaction with CD3ε, subsequent research has presented conflicting evidence. Some studies using biophysical techniques failed to detect a direct interaction between AX-024 and the Nck1-SH3.1 domain. This has led to the hypothesis that AX-024 may exert its effects through alternative mechanisms or by binding to other, yet to be fully identified, intracellular targets. A screening against a panel of common off-targets revealed potential alternative binding partners for AX-024, although their expression and relevance in T-cells require further investigation.

Experimental Workflow for Target Identification

The following diagram illustrates a general workflow that could be employed to investigate the molecular target and mechanism of action of AX-024.

Caption: A logical workflow for the identification of the molecular target of AX-024.

Conclusion

This compound is a potent inhibitor of T-cell activation and cytokine production. While its precise molecular mechanism remains a subject of investigation, its demonstrated efficacy in modulating T-cell responses makes it a valuable tool for immunological research and a potential candidate for the development of novel therapeutics for autoimmune and inflammatory diseases. Further studies are warranted to definitively identify its direct binding partners and fully elucidate the signaling pathways it modulates. This will be crucial for its future clinical development and application.

AX-024 Hydrochloride: A Deep Dive into its Selectivity and Potency as a First-in-Class TCR-Nck Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and potency of AX-024 hydrochloride, a novel, orally available small molecule inhibitor. This compound represents a first-in-class therapeutic agent that selectively targets the interaction between the T cell receptor (TCR) and the cytosolic adaptor protein Nck, a critical step in T cell activation.[1][2][3] By modulating this interaction, this compound has demonstrated significant potential in the treatment of T cell-mediated autoimmune and inflammatory diseases.[1]

Mechanism of Action

Antigen presentation to the T cell receptor (TCR) initiates a signaling cascade that leads to T cell activation. A key early event in this process is the recruitment of the adaptor protein Nck to a proline-rich sequence (PRS) within the cytoplasmic tail of the TCR's CD3ε subunit.[1] this compound is designed to specifically inhibit this interaction.[2][3] It binds to the SH3.1 domain of Nck, preventing its engagement with the CD3ε PRS and thereby attenuating downstream TCR signaling.[1] This targeted approach allows for the modulation of T cell activation without inducing broad immunosuppression.[1]

Signaling Pathway

The following diagram illustrates the targeted mechanism of action of this compound within the T cell receptor signaling pathway.

Potency of this compound

This compound has demonstrated high potency in inhibiting T cell activation and function. It is significantly more potent than its predecessor compound, AX-000, showing over 10,000-fold greater activity in inhibiting TCR-triggered T cell proliferation.[3][4]

| Assay | Metric | Value | Reference |

| T Cell Proliferation Inhibition | IC50 | ~1 nM | [2][3][4] |

| Cytokine Release Inhibition (IL-6, TNF-α, IFN-γ, IL-10, IL-17A) | Effective Concentration | 10 nM | [3][4] |

| Inhibition of Nck Recruitment to TCR | Effective Concentration | Starting from 1 nM | [3][4] |

| Inhibition of OT1 TCR Transgenic CD8+ T Cell Proliferation | Effective Concentration | 0.1 nM | [3][4] |

Selectivity Profile

The selectivity of this compound is a key attribute, contributing to its favorable therapeutic profile. It specifically targets the atypical DY pocket of the SH3.1 domain of Nck.[1] This pocket is present in only a few other proteins, such as those in the Eps8 family, leading to a high degree of selectivity for the Nck-CD3ε interaction.[1] This specificity minimizes off-target effects and distinguishes it from broader immunosuppressive agents.

Experimental Protocols

Detailed methodologies for key experiments are outlined below to provide a framework for the evaluation of this compound.

In Vitro T Cell Proliferation Assay

This assay is designed to assess the inhibitory effect of this compound on T cell proliferation following stimulation.

Cytokine Release Assay

This protocol measures the ability of this compound to inhibit the release of various cytokines from stimulated human peripheral blood mononuclear cells (PBMCs).

Co-immunoprecipitation for Nck-TCR Interaction

This experiment verifies the inhibitory effect of this compound on the recruitment of Nck to the TCR complex.

References

Methodological & Application

AX-024 hydrochloride experimental protocol for T cell proliferation assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024 hydrochloride is a small molecule inhibitor that has been shown to suppress T cell proliferation.[1] Initially, it was proposed that this compound exerts its effects by inhibiting the interaction between the T cell receptor (TCR) and the non-catalytic region of tyrosine kinase (Nck), an adaptor protein involved in T cell activation.[2][3] However, more recent studies have indicated that AX-024 may have other cellular targets, and its precise mechanism of action is still a subject of ongoing research.[1][4][5] This compound has demonstrated potent inhibitory effects on T cell activation and proliferation, with a reported IC50 value of approximately 1 nM for TCR-triggered T cell activation.[6][7] These properties make this compound a valuable tool for studying T cell signaling and for the development of novel immunomodulatory therapies.

These application notes provide a detailed protocol for utilizing this compound in a T cell proliferation assay, a summary of its quantitative effects, and a diagram of the putative signaling pathway.

Data Presentation

The following table summarizes the reported quantitative data for this compound in T cell functional assays.

| Parameter | Value | Cell Type | Assay Conditions | Reference |

| IC50 (TCR-triggered T cell activation) | ~1 nM | T cells | TCR stimulation | [6][7] |

| IC50 (ZAP70 phosphorylation) | ~4 nM | Jurkat T cells | anti-CD3 stimulation | [2] |

| Effective Concentration (inhibition of T cell proliferation) | Starting from 0.1 nM | CD8+ T cells | OT1 TCR transgenic T cells with cognate peptide stimulation | [6] |

Experimental Protocol: T Cell Proliferation Assay

This protocol details the steps for assessing the inhibitory effect of this compound on the proliferation of primary human T cells. The method involves the isolation of Peripheral Blood Mononuclear Cells (PBMCs), labeling with a proliferation tracking dye, stimulation of T cells under weak TCR activation conditions, treatment with this compound, and analysis of proliferation by flow cytometry.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail or equivalent

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-glutamine

-

Phosphate Buffered Saline (PBS)

-

Anti-CD3 antibody (clone OKT3)

-

CellTrace™ Violet (CTV) or CFSE

-

Dimethyl sulfoxide (DMSO)

-

96-well round-bottom cell culture plate

-

Flow cytometer

Procedure:

-

Isolation of Human T Cells:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for T cells from the PBMC population using a negative selection kit (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) according to the manufacturer's instructions.

-

Assess the purity of the isolated T cells by flow cytometry using anti-CD3 antibodies.

-

-

Cell Labeling with Proliferation Dye:

-

Resuspend the purified T cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CellTrace™ Violet (or CFSE) to a final concentration of 1 µM.

-

Incubate for 20 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of complete RPMI 1640 medium (containing 10% FBS) and incubate for 5 minutes at room temperature.

-

Wash the cells twice with complete RPMI 1640 medium.

-

-

Cell Seeding and Treatment:

-

Resuspend the labeled T cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Prepare a serial dilution of this compound in complete RPMI 1640 medium. The final concentration of DMSO should be kept below 0.1%.

-

Coat a 96-well round-bottom plate with a low concentration of anti-CD3 antibody (e.g., 0.1-0.5 µg/mL) by incubating for 2-4 hours at 37°C. Wash the wells with PBS before adding cells. This provides a weak stimulation signal.

-

Seed 1 x 10^5 cells (100 µL) per well into the anti-CD3 coated plate.

-

Add 100 µL of the diluted this compound to the respective wells. Include vehicle control (DMSO) and unstimulated control wells.

-

-

Cell Culture and Proliferation Analysis:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

-

After incubation, harvest the cells and wash with PBS.

-

Analyze the cells by flow cytometry. The proliferation of T cells is measured by the successive halving of the CellTrace™ Violet fluorescence intensity in daughter cells.

-

Quantify the percentage of proliferated cells and the proliferation index for each condition.

-

Visualizations

Caption: Experimental workflow for the T cell proliferation assay with this compound.

Caption: Putative signaling pathway of this compound in T cell activation.

References

- 1. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. | BioWorld [bioworld.com]

Application Notes and Protocols for AX-024 Hydrochloride in Mouse Models of Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024 hydrochloride, also referred to as AX-158 in recent clinical development, is a first-in-class, orally available small molecule immunomodulator. It is under investigation for the treatment of T-cell-driven autoimmune diseases, including psoriasis. These application notes provide a comprehensive overview of the current understanding of this compound and detailed protocols for its use in the widely accepted imiquimod (IMQ)-induced mouse model of psoriasis.

Mechanism of Action

This compound is described as a modulator of the Nck (non-catalytic region of tyrosine kinase) signaling pathway, which plays a crucial role in T-cell receptor (TCR) signaling. By recalibrating TCR responses, AX-024 aims to mitigate the autoimmune-driven inflammation characteristic of psoriasis without causing broad immunosuppression.[1][2][3] This targeted modulation is intended to prevent the self-activation of T-cells that drives psoriatic lesions.[3]

It is important to note that while early reports suggested AX-024 directly inhibits the interaction between Nck and the CD3ε subunit of the TCR, a 2020 study indicated that while AX-024 does reduce T-cell proliferation, it may not function by directly blocking this specific interaction, suggesting the potential for other molecular targets.[4] Despite this, the developer, Artax Biopharma, continues to classify it as a Nck blocker.[1][2] AX-024 has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6, TNF-α, IFN-γ, and IL-17A.

Signaling Pathways in Psoriasis

Psoriasis pathogenesis is complex, involving a cascade of inflammatory signals. A key pathway is the IL-23/IL-17 axis, which is central to the development of psoriatic plaques. The imiquimod-induced mouse model effectively recapitulates the dependence on this axis.[5]

Experimental Protocols

The following protocols are based on the widely-used imiquimod (IMQ)-induced psoriasis mouse model.

Imiquimod-Induced Psoriasis Mouse Model

This model is a robust and reproducible method for inducing psoriasis-like skin inflammation in mice that mirrors many characteristics of human plaque psoriasis.[5][6]

Materials:

-

6-8 week old BALB/c or C57BL/6 mice.

-

5% Imiquimod cream (e.g., Aldara).

-

Electric shaver.

-

Calipers for measuring ear and skin thickness.

-

Scoring system for Psoriasis Area and Severity Index (PASI).

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Anesthetize the mice and shave a designated area on the dorsal skin (approximately 2x3 cm).[7]

-

Allow a 48-hour recovery period after shaving.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and/or one ear for 6 consecutive days.[6][7]

-

Monitor the mice daily for signs of inflammation.

Administration of this compound

AX-024 is orally available.[5] The following is a general protocol for oral administration. The precise dosage and treatment schedule should be optimized based on preliminary dose-response studies.

Materials:

-

This compound.

-

Vehicle for oral administration (e.g., sterile water, saline, or a specific formulation as recommended by the supplier).

-

Oral gavage needles.

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Divide mice into experimental groups: Vehicle control, IMQ + Vehicle, and IMQ + AX-024 (at various doses).

-

Administer this compound or vehicle via oral gavage. Treatment can be prophylactic (starting before or at the same time as IMQ application) or therapeutic (starting after the onset of psoriatic symptoms, e.g., day 3).

-

Continue daily administration for the duration of the experiment.

Assessment of Psoriatic Inflammation

a. Psoriasis Area and Severity Index (PASI) Scoring:

-

Score erythema (redness), scaling, and induration (thickness) of the dorsal skin daily on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[7]

-

The cumulative PASI score is the sum of the individual scores (maximum of 12).

b. Ear and Skin Thickness:

-

Measure the thickness of the ear and a fold of the dorsal skin daily using calipers.

c. Histological Analysis:

-

At the end of the experiment, collect skin samples and fix them in 4% paraformaldehyde.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Evaluate for epidermal thickness (acanthosis), presence of a granular layer, and inflammatory cell infiltration.[7]

d. Cytokine Analysis:

-

Homogenize skin or spleen samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) using methods like ELISA or qPCR.[8]

Data Presentation

While specific preclinical data for this compound in mouse models of psoriasis is not publicly available, the following tables illustrate how to structure the quantitative data obtained from such studies.

Table 1: Effect of this compound on PASI Scores in IMQ-Treated Mice

| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |

| Vehicle Control | 0 | 0 | 0 | 0 | 0 | 0 |

| IMQ + Vehicle | 1.2 ± 0.3 | 3.5 ± 0.5 | 6.8 ± 0.7 | 8.5 ± 0.9 | 9.2 ± 1.1 | 10.1 ± 1.3 |

| IMQ + AX-024 (Low Dose) | 1.1 ± 0.2 | 2.8 ± 0.4 | 4.5 ± 0.6 | 5.8 ± 0.7 | 6.3 ± 0.8 | 6.9 ± 0.9 |

| IMQ + AX-024 (High Dose) | 1.0 ± 0.2 | 2.1 ± 0.3 | 3.2 ± 0.4 | 4.1 ± 0.5 | 4.5 ± 0.6 | 4.9 ± 0.7 |

| Data are presented as mean ± SEM. Statistical significance relative to IMQ + Vehicle group (p<0.05, p<0.01). |

Table 2: Effect of this compound on Ear and Dorsal Skin Thickness

| Treatment Group | Ear Thickness (mm) at Day 6 | Dorsal Skin Thickness (mm) at Day 6 |

| Vehicle Control | 0.20 ± 0.02 | 0.55 ± 0.04 |

| IMQ + Vehicle | 0.45 ± 0.05 | 1.25 ± 0.11 |

| IMQ + AX-024 (Low Dose) | 0.32 ± 0.04 | 0.85 ± 0.09 |

| IMQ + AX-024 (High Dose) | 0.25 ± 0.03 | 0.68 ± 0.07 |

| *Data are presented as mean ± SEM. Statistical significance relative to IMQ + Vehicle group (p<0.05, p<0.01). |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Skin

| Treatment Group | IL-17A (pg/mg protein) | IL-23 (pg/mg protein) | TNF-α (pg/mg protein) |

| Vehicle Control | 15 ± 3 | 25 ± 5 | 30 ± 6 |

| IMQ + Vehicle | 150 ± 20 | 280 ± 35 | 250 ± 30 |

| IMQ + AX-024 (Low Dose) | 85 ± 15 | 160 ± 25 | 140 ± 22 |

| IMQ + AX-024 (High Dose) | 40 ± 10 | 90 ± 18 | 80 ± 15** |

| Data are presented as mean ± SEM. Statistical significance relative to IMQ + Vehicle group (p<0.05, p<0.01). |

Conclusion

This compound represents a promising oral therapeutic candidate for psoriasis by selectively modulating T-cell responses. The imiquimod-induced mouse model is a valuable tool for preclinical evaluation of its efficacy. The protocols outlined above provide a framework for conducting such studies. Researchers should perform dose-ranging experiments to determine the optimal therapeutic window for this compound in this model. The collection of quantitative data on clinical scores, skin thickness, and cytokine levels will be critical in assessing its potential as a novel treatment for psoriasis.

References

- 1. Artax Announces First Patient Dosed in Phase 2a Psoriasis Trial Evaluating AX-158 [prnewswire.com]

- 2. artaxbiopharma.com [artaxbiopharma.com]

- 3. Artax Begins Dosing in Phase 2a Psoriasis Trial for AX-158 [synapse.patsnap.com]

- 4. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual‐Action Psoriasis Therapy: Antiproliferative and Immunomodulatory Effects via Self‐Locking Microneedles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. minervamedica.it [minervamedica.it]

Application Notes and Protocols for AX-024 Hydrochloride in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of AX-024 hydrochloride, a first-in-class, orally available small molecule inhibitor of the T cell receptor (TCR) signaling pathway. The following protocols are based on preclinical studies in established mouse models of autoimmune diseases and are intended to guide researchers in designing their own in vivo experiments.

Mechanism of Action

This compound selectively targets the interaction between the TCR's CD3ε subunit and the non-catalytic region of tyrosine kinase (Nck) adaptor protein. By binding to the SH3.1 domain of Nck, AX-024 prevents its recruitment to the TCR complex upon antigen recognition. This targeted disruption of an early signaling event modulates T cell activation and subsequent inflammatory responses. While a later study has suggested potential other targets, the primary literature supports the TCR-Nck interaction as the principal mechanism.

Signaling Pathway Diagram

Quantitative Data Summary

The following table summarizes the reported in vivo dosages of this compound in various mouse models of autoimmune and inflammatory diseases.

| Animal Model | Disease | Mouse Strain | Dosage | Administration Route | Frequency | Reference |

| Imiquimod-induced Psoriasis-like Dermatitis | Psoriasis | C57BL/6 | 10 mg/kg | Oral gavage | Daily | [1][2] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | C57BL/6 | 10 mg/kg | Oral gavage | Daily | [1][2] |

| Ovalbumin-induced Allergic Asthma | Asthma | C57BL/6 | 10 mg/kg | Oral gavage | Daily | [1] |

| Intracerebral Hemorrhage (ICH) | Acute Brain Injury | C57BL/6 | 10 mg/kg | Intraperitoneal | Single dose (1h post-ICH) |

Experimental Protocols

Imiquimod-Induced Psoriasis-like Dermatitis Model

This model recapitulates many features of human psoriasis, including skin inflammation, epidermal thickening, and scaling.

Experimental Workflow:

Methodology:

-

Animal Model: Female C57BL/6 mice, 8-10 weeks old.

-

Disease Induction:

-

On day -1, shave a 2x3 cm area on the back of each mouse.

-

From day 0 to day 5, apply 62.5 mg of 5% imiquimod cream daily to the shaved back skin.

-

-

This compound Administration:

-

Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.2% Tween-80 in sterile water.

-

Dosing: Administer 10 mg/kg of this compound or vehicle control daily via oral gavage, starting on day 0 and continuing throughout the experiment.

-

-

Assessment of Disease Severity:

-

Monitor mice daily for signs of psoriasis, including erythema, scaling, and skin thickness.

-

Score the severity of skin inflammation using the Psoriasis Area and Severity Index (PASI).

-

Measure ear and back skin thickness daily using a caliper.

-

-

Endpoint Analysis:

-

At the end of the study, collect skin and draining lymph nodes for further analysis.

-

Perform histological analysis of skin sections (H&E staining) to assess epidermal thickness and immune cell infiltration.

-

Analyze cytokine levels (e.g., IL-17, IL-23) in skin homogenates by ELISA or qPCR.

-

Characterize immune cell populations in draining lymph nodes by flow cytometry.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis, characterized by T cell-mediated inflammation and demyelination in the central nervous system.

Experimental Workflow:

References

Application Notes and Protocols: AX-024 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024 hydrochloride is a potent, first-in-class, orally available small molecule inhibitor of the T-cell receptor (TCR) signaling pathway.[1][2][3] It has been shown to selectively inhibit TCR-triggered T-cell activation with an IC50 of approximately 1 nM.[1][2][3] Mechanistically, this compound is reported to block the interaction between the CD3ε proline-rich sequence (PRS) and the SH3.1 domain of the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[4][5] This disruption of the TCR-Nck interaction leads to the inhibition of downstream signaling cascades, resulting in the reduced production of several key cytokines, including IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[1][2][4] It is important to note that while some studies support this direct interaction, other research suggests that AX-024 may reduce T-cell proliferation through alternative targets, and a direct interaction with Nck1-SH3.1 has been questioned.[6][7][8] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell culture experiments.

Data Presentation

Solubility of this compound

The solubility of this compound in various solvents at 25°C is summarized in the table below. For optimal results, it is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[5]

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |

| DMSO | 75 | 199.54 |

| Ethanol | 18 | 47.89 |

| Water | 4 | 10.64 |

Data sourced from references[4][5][9].

Stability and Storage of this compound Solutions

Proper storage of this compound, both in powder form and in solution, is critical to maintain its biological activity.

| Form | Storage Temperature | Stability Period |

| Powder | -20°C | 3 years |

| Stock Solution in Solvent | -80°C | 1 year[5] (or 2 years as per other source[1]) |

| -20°C | 1 month[2][5] |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][5]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro studies.

Materials:

-

This compound powder (Molecular Weight: 375.86 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.76 mg of the compound.

-

Solubilization: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Gently vortex the solution until the powder is completely dissolved. Warming the solution slightly may aid in dissolution.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentrations required for your experiments.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1-2 years) or at -20°C for short-term storage (up to 1 month).[1][2][5]

Use of this compound in Cell Culture

This protocol provides a general guideline for treating cells in culture with this compound. The optimal concentration and incubation time will depend on the specific cell type and experimental design and should be determined empirically.

Materials:

-

Cells of interest cultured in appropriate medium

-

Prepared this compound stock solution (e.g., 10 mM in DMSO)

-

Sterile, pyrogen-free cell culture medium

Procedure:

-

Cell Seeding: Plate the cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight, or as required by your experimental protocol.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare a series of dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell proliferation assays, cytokine secretion assays (e.g., ELISA), or western blotting for signaling pathway components.

Visualizations

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting T-cell receptor signaling.

Caption: Proposed mechanism of AX-024 HCl in T-cell signaling.

Experimental Workflow for Cell-Based Assays

The diagram below outlines a typical experimental workflow for evaluating the effect of this compound on cultured cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. | BioWorld [bioworld.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AX-024 HCl产品说明书 [selleck.cn]

Application Notes and Protocols: AX-024 Hydrochloride in the Experimental Autoimmune Encephalomyelitis (EAE) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human neuroinflammatory disease, multiple sclerosis (MS). It serves as a critical tool for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. AX-024 hydrochloride is a small molecule inhibitor that has been investigated for its therapeutic potential in autoimmune diseases, including in the EAE model. These application notes provide a comprehensive overview of the use of this compound in EAE studies, including detailed experimental protocols and a summary of its proposed mechanism of action.

Mechanism of Action of this compound

This compound was initially identified as a first-in-class inhibitor of the T-cell receptor (TCR) signaling pathway.[1] The proposed mechanism involved the disruption of the interaction between the TCR's CD3ε subunit and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[1] This interaction is thought to be crucial for the amplification of TCR signals, and its inhibition was shown to ameliorate inflammatory symptoms in mouse models of multiple sclerosis, psoriasis, and asthma.[2]

However, subsequent research has introduced nuance to this initial finding. While AX-024 does inhibit T-cell proliferation upon weak TCR stimulation, some studies have not detected a direct interaction with the Nck1-SH3.1 domain and suggest that AX-024 may have other molecular targets within T-cells.[2] Therefore, while the immunomodulatory effects of AX-024 are evident, its precise molecular mechanism of action is still a subject of ongoing investigation.

Data Presentation

Note: Specific quantitative data from the pivotal preclinical studies of this compound in the EAE model by Borroto et al. (2016) are not publicly available in their entirety. The following table summarizes the qualitative findings and the differing perspectives on the drug's mechanism of action based on accessible literature.

| Parameter | Reported Effect of this compound | References |

| EAE Clinical Score | Attenuated the severity of neurological symptoms. | [1] |

| T-cell Activation | Selectively inhibited TCR-triggered T-cell activation. | [1] |

| T-cell Proliferation | Reduces T-cell proliferation upon weak TCR stimulation. | [2] |

| Inflammation | Mitigated the intensity of inflammation in the EAE model. | [1] |

| Mechanism of Action (Proposed) | Inhibits the interaction between the T-cell receptor (TCR) CD3ε subunit and the Nck adaptor protein. | [1] |

| Mechanism of Action (Alternative View) | Reduces T-cell proliferation independently of the CD3ε/Nck1 interaction, suggesting other molecular targets. | [2] |

Mandatory Visualizations

Caption: Proposed mechanism of AX-024 action.

Caption: General experimental workflow for EAE studies.

Experimental Protocols

Protocol 1: Induction of MOG35-55 EAE in C57BL/6 Mice (Prophylactic Treatment Model)

This protocol is designed to assess the ability of this compound to prevent or delay the onset of EAE.

Materials:

-

Female C57BL/6 mice, 8-10 weeks old

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS)

-

This compound

-

Vehicle for this compound (e.g., sterile saline or as specified by the manufacturer)

Procedure:

-

Preparation of MOG/CFA Emulsion: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55 in sterile PBS, emulsified with an equal volume of CFA. Ensure a stable emulsion is formed.

-

Immunization: Subcutaneously inject 100-200 µL of the MOG/CFA emulsion over two sites on the flank of each mouse.

-

Pertussis Toxin Administration: On Day 0 and Day 2, administer PTX via intraperitoneal (i.p.) injection. A typical dose is 100-200 ng per mouse in 100 µL of sterile PBS.

-

This compound Administration (Prophylactic): Begin administration of this compound on Day 0 or Day 1 post-immunization and continue daily or as determined by pharmacokinetic studies. A starting dose of 10 mg/kg (i.p.) can be considered based on studies in other neuroinflammatory models. A vehicle control group should be run in parallel.

-

Clinical Scoring and Body Weight Monitoring: Beginning on Day 7, monitor the mice daily for clinical signs of EAE and record their body weight. Use a standardized 0-5 scoring system (see below).

-

Endpoint: The study typically continues for 21-28 days, or until a clear disease course is established in the control group. At the endpoint, tissues can be collected for histological analysis of inflammation and demyelination, and for immunological assays.

Protocol 2: Induction of PLP139-151 EAE in SJL/J Mice (Therapeutic Treatment Model)

This protocol is designed to evaluate the efficacy of this compound in treating established EAE.

Materials:

-

Female SJL/J mice, 8-10 weeks old

-

Proteolipid Protein (PLP) 139-151 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Sterile Phosphate Buffered Saline (PBS)

-

This compound

-

Vehicle for this compound

Procedure:

-

Preparation of PLP/CFA Emulsion: On Day 0, prepare a stable emulsion of PLP139-151 in CFA, typically at a concentration of 1 mg/mL.

-

Immunization: Inject 100 µL of the PLP/CFA emulsion subcutaneously at the base of the tail.

-

Clinical Scoring and Body Weight Monitoring: Begin daily monitoring of clinical signs and body weight from Day 7 post-immunization.

-

This compound Administration (Therapeutic): Initiate treatment with this compound when mice first show clinical signs of EAE (typically a score of 1 or 2). Administer the compound daily or as determined by its pharmacokinetic profile. A vehicle-treated control group is essential.

-

Continued Monitoring: Continue daily clinical scoring and body weight measurements for the duration of the study, which may extend to 30-40 days to observe relapsing-remitting disease course.

EAE Clinical Scoring Scale (Standard)

| Score | Clinical Signs |

| 0 | No clinical signs |

| 0.5 | Distal limp tail |

| 1.0 | Complete limp tail |

| 1.5 | Limp tail and hind limb weakness (unsteady gait) |

| 2.0 | Limp tail and definite hind limb weakness |

| 2.5 | Limp tail and partial hind limb paralysis |

| 3.0 | Limp tail and complete hind limb paralysis |

| 3.5 | Limp tail, complete hind limb paralysis, and forelimb weakness |

| 4.0 | Limp tail, complete hind and partial forelimb paralysis |

| 4.5 | Moribund |

| 5.0 | Dead |

Concluding Remarks

This compound has demonstrated therapeutic potential in the EAE model, suggesting its utility for further investigation in the context of multiple sclerosis and other T-cell-mediated autoimmune diseases. While the precise mechanism of action requires further elucidation, its ability to modulate T-cell responses provides a strong rationale for its development. The protocols outlined above provide a framework for the preclinical evaluation of this compound and similar immunomodulatory compounds in the EAE model. It is recommended that researchers consult the primary literature and optimize these protocols for their specific experimental needs.

References

Application Note and Protocol: Assessing the Effect of AX-024 Hydrochloride on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024 hydrochloride is an orally available, small-molecule inhibitor that has been investigated for its role in modulating T-cell activation.[1][2][3] It has been reported as a first-in-class inhibitor of the T-cell receptor (TCR)-Nck interaction, a critical step in the T-cell activation signaling cascade.[1][2][4] Dysregulation of T-cell activation and subsequent cytokine release are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. AX-024 has been shown to selectively inhibit TCR-triggered T-cell activation with an IC50 of approximately 1 nM.[1][2][3][4] Notably, it has demonstrated potent inhibition of the production of several key pro-inflammatory and immunomodulatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-10 (IL-10), and Interleukin-17A (IL-17A).[1][2][5][6]